2-{(E)-2-[(4-ethoxyphenyl)amino]ethenyl}-4,4,5,5-tetramethyl-4,5-dihydro-1,3-dioxol-1-ium
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Overview
Description
2-[(E)-2-(4-ETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM is a complex organic compound with a unique structure that includes an ethoxy group, an anilino group, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-ETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method employs boronic esters, such as trans-2-Ethoxyvinylboronic acid pinacol ester, as key intermediates . The reaction conditions often include the use of palladium catalysts, such as [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), and bases like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura cross-coupling reaction. This process requires careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-ETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy or anilino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(E)-2-(4-ETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 2-[(E)-2-(4-ETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways are still under investigation, but they may involve key signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-Ethoxyvinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4-ethoxyanilino)-N’-[(E)-1-(2-furyl)ethylidene]acetohydrazide
Uniqueness
2-[(E)-2-(4-ETHOXYANILINO)-1-ETHENYL]-4,4,5,5-TETRAMETHYL-4,5-DIHYDRO-1,3-DIOXOL-1-IUM is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C17H24NO3+ |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(4-ethoxyphenyl)-[2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-ylidene)ethylidene]azanium |
InChI |
InChI=1S/C17H23NO3/c1-6-19-14-9-7-13(8-10-14)18-12-11-15-20-16(2,3)17(4,5)21-15/h7-12H,6H2,1-5H3/p+1 |
InChI Key |
ANCCVZSEBKONMF-UHFFFAOYSA-O |
Canonical SMILES |
CCOC1=CC=C(C=C1)[NH+]=CC=C2OC(C(O2)(C)C)(C)C |
Origin of Product |
United States |
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